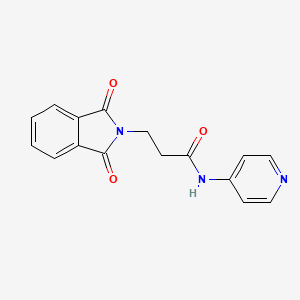

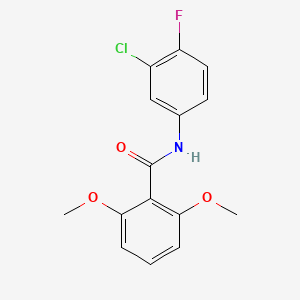

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4-pyridinylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions, highlighting the compound's complex nature. For instance, the synthesis of a structurally similar compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, is achieved through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing a method that might parallel the synthesis of our compound of interest (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

Crystal structure determination via X-ray diffraction is a common approach to analyzing the molecular structure of such compounds, providing detailed insights into their geometric configuration. The mentioned synthesis study also included a crystallographic analysis, revealing a triclinic space group for the compound, which could imply similar structural features for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4-pyridinylpropanamide.

Chemical Reactions and Properties

Research on related compounds includes studies on their reactivity and interaction with other chemical entities. For example, the reactivity of 3-oxo-N-(pyridin-2-yl)butanamide compounds has been extensively investigated, highlighting their potential as precursors for heterocyclic compounds and showcasing the diverse reactivity patterns that might also be observed in our compound of interest (A. Fadda et al., 2015).

科学的研究の応用

Organocatalytic Synthesis and Biological Activities

Chen et al. (2009) describe an enantioselective organocatalytic approach for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This method facilitates the rapid construction of spirooxindole skeletons with high stereo- and regioselectivity, indicating potential applications in medicinal chemistry and diversity-oriented synthesis. Theoretical calculations highlighted the mechanism behind the high enantio- and regioselectivity, suggesting applications in the design of molecules with specific biological activities (Chen et al., 2009).

Novel Synthetic Routes to AFDX-Type Compounds

Holzgrabe and Heller (2003) developed a new synthetic route for compounds with affinity to muscarinic M2-receptors, showcasing the versatility of synthesis starting from pipecolic acid, phthalic anhydride, and 3-amino-2-chloropyridine. This method allows modification of key structural elements, potentially leading to the development of new therapeutic agents targeting the muscarinic receptors (Holzgrabe & Heller, 2003).

Synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives

Kobayashi et al. (2009) introduced a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. This process involves the reaction of ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide, followed by a reaction with aryl isocyanates, underlining the potential for creating a variety of biologically active compounds (Kobayashi et al., 2009).

Pyrrolidinyl-spirooxindole Natural Products

Galliford and Scheidt (2007) discussed the significance of the 3,3'-pyrrolidinyl-spirooxindole unit in natural products, which have shown a range of bioactivities. Advances in the synthesis of this heterocyclic system have spurred interest in developing related compounds as medicinal agents, highlighting the importance of this scaffold in drug discovery (Galliford & Scheidt, 2007).

特性

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-14(18-11-5-8-17-9-6-11)7-10-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-6,8-9H,7,10H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPPNHVAZVISIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)

![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)

![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)

![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)

![8-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518879.png)

![2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5518888.png)

![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)